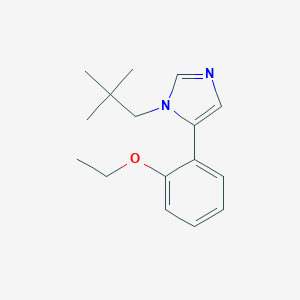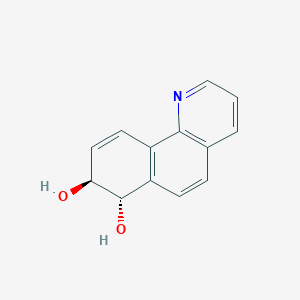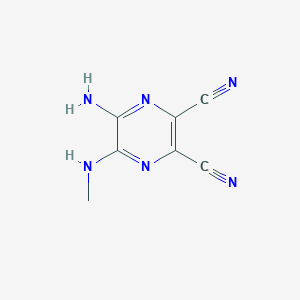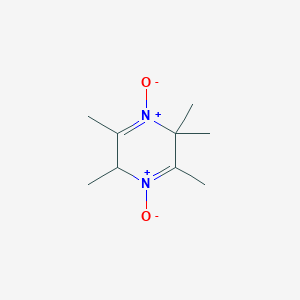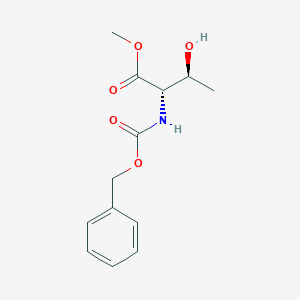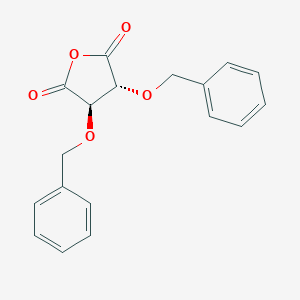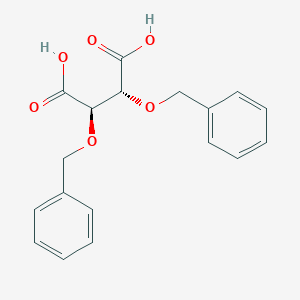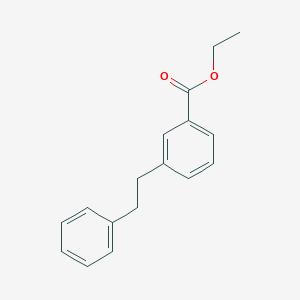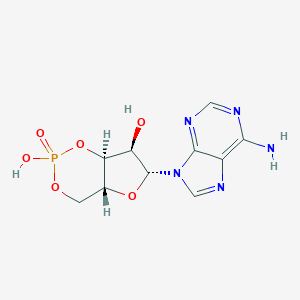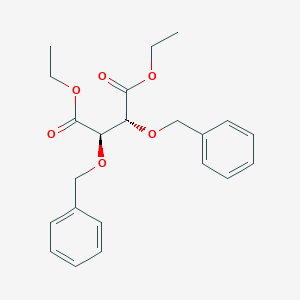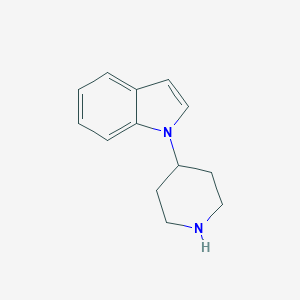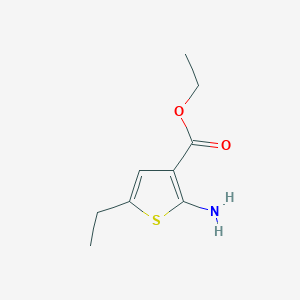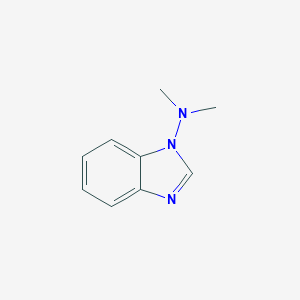
2-(5-Methylthiophen-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylthiophen-2-yl)piperazine, also known as MTP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MTP has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of various neurological disorders.
Mechanism Of Action
The exact mechanism of action of 2-(5-Methylthiophen-2-yl)piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist. This means that it binds to serotonin receptors in the brain, which can modulate the activity of various neurotransmitters and lead to changes in behavior and mood.
Biochemical And Physiological Effects
2-(5-Methylthiophen-2-yl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects make it a valuable tool for studying the mechanisms of various neurological disorders, including anxiety and depression.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(5-Methylthiophen-2-yl)piperazine in lab experiments is its ability to modulate serotonin receptor activity, which can lead to changes in behavior and mood. However, one limitation of using 2-(5-Methylthiophen-2-yl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(5-Methylthiophen-2-yl)piperazine, including investigating its potential as a treatment for various neurological disorders, exploring its mechanism of action in more detail, and developing new compounds based on its structure. Additionally, future research could focus on optimizing the synthesis method for 2-(5-Methylthiophen-2-yl)piperazine to make it more efficient and cost-effective for use in scientific studies.
Synthesis Methods
2-(5-Methylthiophen-2-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-methylthiophene with piperazine in the presence of a palladium catalyst. The resulting product can then be purified using various chromatography techniques to obtain pure 2-(5-Methylthiophen-2-yl)piperazine.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)piperazine has been used in several scientific studies to investigate its potential as a therapeutic agent for various neurological disorders. One study found that 2-(5-Methylthiophen-2-yl)piperazine exhibits anxiolytic effects in mice, suggesting that it may have potential as a treatment for anxiety disorders. Another study found that 2-(5-Methylthiophen-2-yl)piperazine has antidepressant-like effects in rats, indicating that it may be useful in the treatment of depression.
properties
CAS RN |
111760-40-8 |
|---|---|
Product Name |
2-(5-Methylthiophen-2-yl)piperazine |
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3 |
InChI Key |
KYIBRJUMJFHEGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CNCCN2 |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



